molecular formula C21H16ClN3O2S B2941342 3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 862809-35-6

3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B2941342
CAS No.: 862809-35-6
M. Wt: 409.89
InChI Key: IKGYKFBSOROUMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is a synthetic compound featuring a 1,3,4-oxadiazole ring, a scaffold established as an important bioactive class of heterocycles in medicinal chemistry . This molecule is designed as a hybrid structure, integrating a tetrahydronaphthalene group, which is a common pharmacophore in active molecules, with a 1-benzothiophene carboxamide unit. The 1,3,4-oxadiazole moiety serves as a versatile and metabolically stable linker, often functioning as a bioisostere for ester and amide groups, which can enhance the compound's ability to engage in hydrogen bonding and improve its pharmacokinetic profile . Compounds containing the 1,3,4-oxadiazole nucleus have been widely investigated and reported to possess a broad spectrum of biological activities, including potential as antimicrobial, anticonvulsant, analgesic, and anti-inflammatory agents . The specific integration of the 1-benzothiophene and tetrahydronaphthalene subunits suggests potential for unique target engagement, warranting further investigation into its specific mechanism of action and research applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c22-17-15-7-3-4-8-16(15)28-18(17)19(26)23-21-25-24-20(27-21)14-10-9-12-5-1-2-6-13(12)11-14/h3-4,7-11H,1-2,5-6H2,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGYKFBSOROUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by diverse research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H16ClN3O2
  • Molecular Weight : 353.8022 g/mol
  • CAS Number : 887888-26-8
  • SMILES Notation : Clc1cccc(c1)C(=O)Nc1nnc(o1)c1ccc2c(c1)CCCC2

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing significant effects in several areas:

1. Antimicrobial Activity

Research indicates that derivatives of benzothiophene compounds exhibit varying degrees of antimicrobial activity. For instance:

  • Study Findings : A study demonstrated that related compounds showed moderate to significant antibacterial and antifungal activities. The lipophilicity of the compounds was correlated with their antibacterial effectiveness .
CompoundActivityMIC (µg/mL)
Compound AAntibacterial32
Compound BAntifungal64

2. Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

  • Case Study : A study reported that benzothiophene derivatives exhibited cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers. The IC50 values indicated significant potency against these cell lines .
Cancer Cell LineIC50 (µM)
MCF-715
A54920
HepG225

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes:

  • Cholinesterase Inhibition : Related compounds were found to inhibit butyrylcholinesterase (BChE) effectively, with IC50 values comparable to standard inhibitors such as physostigmine. This suggests potential applications in neurodegenerative diseases .

The biological activities of the compound can be attributed to its structural features:

  • The presence of the oxadiazole ring is known to enhance interactions with biological targets.
  • The benzothiophene moiety contributes to the lipophilicity and overall bioactivity of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound C19H15ClN3O2S 396.86 Benzothiophene-Cl, oxadiazole, tetrahydronaphthalene
N-[5-(3,4-Dimethylphenyl)-1,3,4-Oxadiazol-2-yl]-5,6,7,8-Tetrahydronaphthalene-2-Carboxamide C21H21N3O2 347.40 Oxadiazole, 3,4-dimethylphenyl, tetrahydronaphthalene
N-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-Thiazol-2-yl]-5,6-Dihydro-1,4-Dioxine-2-Carboxamide C18H18N2O3S 350.42 Thiazole, dihydrodioxine, tetrahydronaphthalene
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-N-(thiophen-2-ylmethyl)-1,2-Oxazole-3-Carboxamide C22H23N3O4S2 481.61 Oxazole, sulfone, tetrahydronaphthalene, thiophenmethyl

Key Observations :

  • Benzothiophene vs. Dihydrodioxine/Thiophenmethyl : The target’s benzothiophene-Cl moiety enhances lipophilicity compared to the dihydrodioxine in or the sulfone-thiophenmethyl group in , which may improve membrane permeability but reduce aqueous solubility.
  • Oxadiazole vs. Thiazole/Oxazole : The oxadiazole in the target and is electron-deficient, favoring π-π stacking interactions, whereas thiazole () or oxazole () may engage in hydrogen bonding due to their lone-pair electrons.
Pharmacological Implications
  • Target Compound: The chlorine atom may act as a halogen bond donor, enhancing binding affinity to hydrophobic enzyme pockets. Its benzothiophene-oxadiazole scaffold is structurally analogous to kinase inhibitors like imatinib derivatives.
  • Compound : The 3,4-dimethylphenyl group could increase metabolic stability but reduce selectivity due to non-specific hydrophobic interactions.
  • Compound : The sulfone and thiophenmethyl groups may improve solubility but introduce synthetic complexity, as seen in multi-step routes reported for sulfone-containing analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.